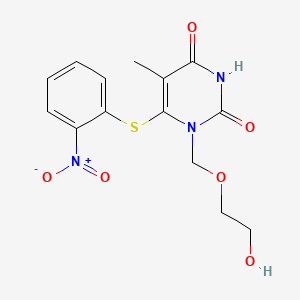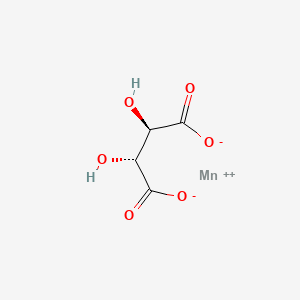
Manganese tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. It is known for its interesting physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese tartrate can be synthesized through a reaction between manganese chloride and L-tartaric acid in an aqueous solution. This method involves mixing aqueous solutions of manganese chloride and L-tartaric acid, leading to the formation of this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced using a gel technique. This method involves using agar-agar gel as a growth medium, with manganese chloride and disodium tartrate as reactants. The process typically takes around 25 days for the crystals to fully form .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using periodate, resulting in the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.
Substitution: Substitution reactions involve replacing one ligand in the coordination complex with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in a bluish-green oxidized product .
Applications De Recherche Scientifique
Manganese tartrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role in enzyme functions.
Medicine: It has applications in medical research, particularly in the development of diagnostic tools and treatments.
Industry: this compound is used in the production of transducers, crystal oscillators, and resonators due to its dielectric and piezoelectric properties
Mécanisme D'action
The mechanism of action of manganese tartrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions can act as cofactors for various enzymes, influencing their activity and function. The compound’s piezoelectric properties are attributed to the alignment of its crystal structure under mechanical stress, leading to the generation of electric charges.
Comparaison Avec Des Composés Similaires
Manganese tartrate can be compared with other metal tartrates, such as:
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
Uniqueness: this compound stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in applications requiring precise control of electrical and mechanical properties .
Propriétés
Numéro CAS |
36680-83-8 |
|---|---|
Formule moléculaire |
C4H4MnO6 |
Poids moléculaire |
203.01 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clé InChI |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



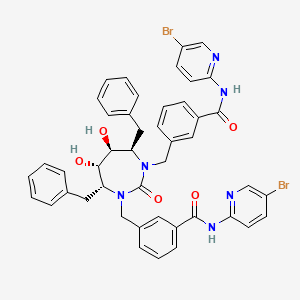
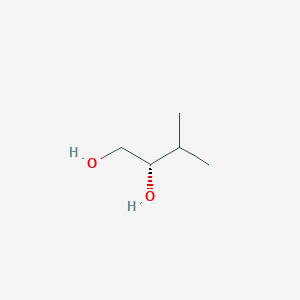

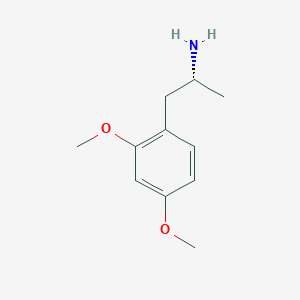
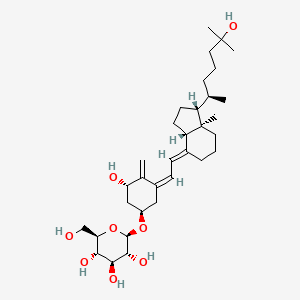

![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
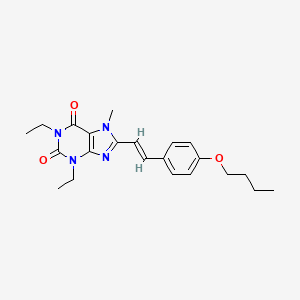
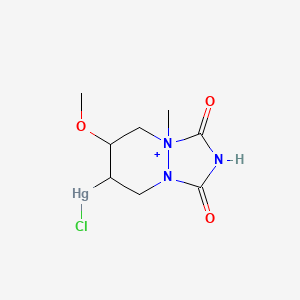
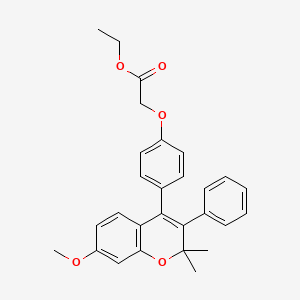
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
